molecular formula C17H19N3O2 B3953869 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide

5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide

Cat. No. B3953869
M. Wt: 297.35 g/mol
InChI Key: RVILTEWQYLBGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide, also known as MNA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MNA has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the modulation of oxidative stress, inflammation, and immune responses. This compound has also been shown to have anti-tumor effects and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide in lab experiments is its high purity and reproducibility. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.

Scientific Research Applications

5-[3-(morpholin-4-ylmethyl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor effects and may be useful in treating various types of cancer. In immunology, this compound has been shown to modulate immune responses and may be useful in treating autoimmune diseases.

properties

IUPAC Name

5-[3-(morpholin-4-ylmethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-17(21)16-9-15(10-19-11-16)14-3-1-2-13(8-14)12-20-4-6-22-7-5-20/h1-3,8-11H,4-7,12H2,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVILTEWQYLBGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=CN=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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